Technical Guide: 4-(3-Chlorobenzoyl)benzoic Acid – Structure, Synthesis, and Properties
Technical Guide: 4-(3-Chlorobenzoyl)benzoic Acid – Structure, Synthesis, and Properties
Executive Summary
4-(3-Chlorobenzoyl)benzoic acid is a specialized aromatic carboxylic acid characterized by a benzophenone scaffold with a carboxylic acid group at the para position of one ring and a chlorine atom at the meta position of the other. Unlike its more common isomer, 2-(4-chlorobenzoyl)benzoic acid (a precursor to anthraquinone dyes), the 4-(3-chloro) isomer is primarily of interest in high-performance polymer synthesis (e.g., polyetherketones, polyimides) and as a pharmaceutical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and photoinitiators.
This guide provides a comprehensive technical analysis of the compound, detailing its molecular architecture, physicochemical properties, and a validated synthetic pathway for researchers requiring this specific regioisomer.
Chemical Structure & Molecular Architecture
The molecule consists of two benzene rings linked by a ketone carbonyl group. The structural distinctiveness lies in the substitution pattern:
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Ring A: Substituted at the C4 position with a carboxylic acid group (-COOH).
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Ring B: Substituted at the C3' position with a chlorine atom (-Cl).[1]
Electronic Effects
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Carbonyl Bridge: The central ketone group is electron-withdrawing, deactivating both rings towards electrophilic aromatic substitution but activating them for nucleophilic aromatic substitution (especially the ring with the halogen).
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Acidity: The electron-withdrawing nature of the para-benzoyl group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
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Predicted pKa:3.5 – 3.8 (vs. 4.20 for benzoic acid).
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Meta-Chlorine: The chlorine atom at the meta position of Ring B exerts an inductive electron-withdrawing effect (-I) but has minimal resonance interaction with the carbonyl, maintaining the electrophilicity of the ketone.
| Feature | Description |
| IUPAC Name | 4-(3-Chlorobenzoyl)benzoic acid |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol |
| SMILES | OC(=O)c1ccc(cc1)C(=O)c2cccc(Cl)c2 |
| Key Functional Groups | Carboxylic Acid, Diaryl Ketone, Aryl Chloride |
Physicochemical Properties (Predicted & Experimental)
Note: Direct experimental data for this specific isomer is rare in open literature. Values below are derived from Structure-Activity Relationship (SAR) analysis of the close analog 4-benzoylbenzoic acid and 4-(4-chlorobenzoyl)benzoic acid.
| Property | Value / Range | Rationalization |
| Physical State | White to off-white crystalline powder | Typical for benzophenone derivatives. |
| Melting Point | 190°C – 210°C | Higher symmetry than ortho-isomers (MP ~150°C) leads to better crystal packing. |
| Solubility (Water) | Very Low (< 0.1 g/L) | Hydrophobic diaryl core dominates; soluble only at high pH. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethanol, and THF. |
| LogP (Octanol/Water) | 3.2 – 3.4 | Lipophilic due to the chloro-benzophenone scaffold. |
| UV Absorption | λmax ~260 nm, ~300 nm | Characteristic n-π* and π-π* transitions of benzophenone. |
Synthetic Protocol: Friedel-Crafts & Oxidation Route[3]
Since 4-(3-chlorobenzoyl)benzoic acid is not a standard commodity chemical, it is best synthesized via a two-step "Self-Validating" protocol . This route ensures regiospecificity, avoiding the mixture of isomers common in direct acylation of benzoic acid.
Step 1: Friedel-Crafts Acylation
Reaction: 3-Chlorobenzoyl chloride + Toluene → 4-Methyl-3'-chlorobenzophenone
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Reagents: 3-Chlorobenzoyl chloride (1.0 eq), Toluene (Excess/Solvent), AlCl₃ (1.1 eq).
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Conditions: 0°C to Room Temperature, 4-6 hours.
Protocol:
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Charge a flame-dried 3-neck flask with anhydrous Aluminum Chloride (AlCl₃) and dry Dichloromethane (DCM) (or use excess Toluene as solvent).
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Cool to 0°C under nitrogen atmosphere.
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Add 3-Chlorobenzoyl chloride dropwise to the suspension.
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Add Toluene dropwise, maintaining temperature < 10°C.
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Allow to warm to room temperature and stir until HCl evolution ceases.
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Quench: Pour mixture over ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane to obtain the intermediate 4-Methyl-3'-chlorobenzophenone .
Step 2: Permanganate Oxidation
Reaction: 4-Methyl-3'-chlorobenzophenone + KMnO₄ → 4-(3-Chlorobenzoyl)benzoic acid
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Reagents: Intermediate from Step 1, Potassium Permanganate (KMnO₄, 3.0 eq), Pyridine/Water (1:1).
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Conditions: Reflux (90-100°C), 8-12 hours.
Protocol:
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Dissolve the methyl intermediate in a mixture of Pyridine and Water .
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Heat to reflux.
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Add KMnO₄ in portions over 1 hour. (Purple color should persist).
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Reflux for 8 hours. Check TLC for disappearance of starting material.
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Workup: Filter hot to remove MnO₂ (wash cake with hot water).
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Acidify the filtrate with concentrated HCl to pH 1-2.
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The product will precipitate as a white solid.
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Filtration: Collect the solid, wash with cold water, and dry in a vacuum oven at 60°C.
Synthetic Pathway Diagram
Caption: Two-step regiospecific synthesis of 4-(3-Chlorobenzoyl)benzoic acid via Friedel-Crafts acylation and subsequent oxidation.
Applications in Drug Development & Materials
Polymer Chemistry (High-Performance Materials)
This compound serves as a difunctional monomer for Polyetherketones (PEK) and Polyimides.
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Mechanism: The carboxylic acid reacts with diamines (for polyamides/imides), while the chlorine atom can undergo nucleophilic aromatic substitution (S_NAr) with bisphenols to form ether linkages.
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Advantage: The meta-chloro substitution introduces a "kink" in the polymer backbone, which disrupts crystallinity slightly, improving solubility and processability without sacrificing high-thermal stability.
Pharmaceutical Intermediate
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NSAID Precursors: Structural analog to Ketoprofen and Fenofibrate intermediates. The benzophenone core is a privileged scaffold in medicinal chemistry for inhibiting cyclooxygenase (COX) enzymes.
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Photoinitiators: Used in the synthesis of water-soluble photoinitiators for UV-curing dental resins. The carboxylic acid allows for salt formation, rendering the photoinitiator water-soluble.
Analytical Characterization
To validate the synthesis of this specific isomer, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆):
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Acid Proton: Broad singlet at δ 13.0 ppm (-COOH).
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Aromatic Region: Two distinct spin systems.
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Ring A (Acid side): AA'BB' doublet pair at δ 8.1 (d, 2H) and δ 7.8 (d, 2H).
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Ring B (Chloro side): Complex pattern. Look for the isolated singlet-like triplet at δ 7.7 (H-2') and the triplet at δ 7.5 (H-5').
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IR Spectroscopy:
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O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).
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C=O Stretch (Ketone): Sharp peak at ~1660 cm⁻¹.
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C=O Stretch (Acid): Sharp peak at ~1690 cm⁻¹.
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Mass Spectrometry (ESI-):
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m/z: 259.0 [M-H]⁻.
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Isotope Pattern: Characteristic 3:1 ratio of M and M+2 peaks due to ³⁵Cl/³⁷Cl.
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Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: WARNING .
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H-Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
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PubChem Compound Summary. (2024). 2-(4-Chlorobenzoyl)benzoic acid (Isomer comparison). National Center for Biotechnology Information. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
